N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with a furan-2-yl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanylacetamide chain linked to a 2-ethoxyphenyl moiety. The compound’s molecular formula is C₂₃H₂₁N₅O₃S, with a molecular weight of 455.5 g/mol (estimated based on analogous structures in ). Its structure combines heterocyclic aromatic systems (furan, pyrrole) with a triazole scaffold, which is common in bioactive molecules targeting enzymes or receptors .
The synthesis of related triazole-thioacetamides typically involves alkylation of triazole-thione precursors with α-chloroacetamides under basic conditions, followed by functionalization of the triazole ring via Paal-Knorr condensation to introduce pyrrole substituents .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-2-27-16-9-4-3-8-15(16)21-18(26)14-29-20-23-22-19(17-10-7-13-28-17)25(20)24-11-5-6-12-24/h3-13H,2,14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRKSCFHBMDEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse structural features and potential biological activities. This article reviews the synthesis, molecular docking studies, and biological evaluations associated with this compound.
Structural Overview
The compound comprises several key functional groups:
- Ethoxyphenyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Triazole ring : Known for its pharmacological properties, including antifungal and anticancer activities.
- Sulfanylacetamide moiety : May enhance the compound's reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves several steps using specific reagents and conditions. The general synthetic route includes:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the furan and pyrrole substituents.
- Final coupling with the ethoxyphenyl and sulfanyl groups.
Antimicrobial Properties
Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. Studies have demonstrated efficacy in inhibiting growth in both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 18 | 16 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death .
Molecular Docking Studies
Molecular docking studies suggest that this compound interacts favorably with various biological targets. The binding affinities indicate strong interactions with proteins involved in cancer progression and microbial resistance mechanisms.
Binding Affinity Data
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Dihydrofolate reductase | -8.5 |
| Protein kinase B | -9.0 |
| Cyclooxygenase | -7.8 |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of triazole derivatives found that modifications to the triazole ring significantly impacted antimicrobial potency. The specific structure of this compound was highlighted for its superior activity against resistant strains of bacteria.
- Cancer Cell Apoptosis : In another study focusing on cancer cell lines, this compound was shown to trigger apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives, which exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with key analogs:
Structural and Functional Analogues
Key Structural and Functional Differences
Triazole Substituents :
- The target compound incorporates a furan-2-yl group at position 5 and a pyrrole ring at position 4, which may enhance π-π stacking interactions in biological targets. In contrast, VUAA-1 and OLC-12 feature pyridinyl groups at position 5, contributing to their insect olfactory receptor activity .
- The GPR-17 ligand () includes a bulky trifluoromethoxy-phenyl group, likely improving blood-brain barrier penetration for neuroinflammation applications .
Acetamide Substituents :
- The 2-ethoxyphenyl group in the target compound and its chlorophenyl analog () provides moderate hydrophobicity, balancing solubility and membrane permeability.
- VUAA-1 and OLC-12 use alkyl-substituted phenyl groups (ethyl, isopropyl), optimizing receptor binding through steric effects .
Biological Activity: The chlorophenyl analog () demonstrates anti-exudative effects in rodent models, suggesting the target compound may share similar anti-inflammatory properties. VUAA-1 and OLC-12 are specialized for insect olfactory receptor modulation, highlighting how minor structural changes (e.g., pyridinyl vs. furanyl) redirect bioactivity .
Q & A
Q. Optimization Strategies :
- Catalysts : Use zeolite Y-H or pyridine to enhance reaction efficiency (e.g., 150°C reflux for 5 hours) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Recrystallize from ethanol or methanol to isolate pure product .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate anti-exudative activity?
Methodological Answer:
Substituent Variation : Modify the phenyl (e.g., halogen, methoxy) or acetyl groups (e.g., nitro, ethyl) and compare bioactivity .
Biological Assays :
- In Vitro : Measure COX-2 inhibition via ELISA.
- In Vivo : Use rat formalin-induced edema models; calculate % inhibition relative to controls (e.g., indomethacin) .
Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
Q. Key SAR Findings :
| Substituent (R) | Anti-Exudative Activity (% Inhibition) |
|---|---|
| -NO₂ | 72% |
| -OCH₃ | 65% |
| -Cl | 58% |
| Data derived from rat edema models . |
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Validation : Include positive controls (e.g., dexamethasone) and standardize protocols (e.g., OECD guidelines).
- Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting results .
- Model Diversity : Test across multiple models (e.g., carrageenan-induced vs. formalin-induced edema) to confirm efficacy .
Advanced: How can computational methods predict biological targets and mechanisms?
Methodological Answer:
Target Prediction :
- Molecular Docking : Use AutoDock Vina to screen against receptors like GPR-17 (binding energy ≤ -8.0 kcal/mol suggests strong interaction) .
- Pharmacophore Modeling : Align with known triazole-based kinase inhibitors (e.g., TrxR1, mTOR) .
Validation : Perform in vitro kinase assays (IC₅₀ values) and compare with docking scores .
Advanced: What in vivo models assess pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics :
- Rodent Models : Administer 10–50 mg/kg orally; measure plasma concentration via LC-MS/MS over 24 hours .
- Metabolite Profiling : Identify phase I/II metabolites using hepatic microsomes .
- Toxicity Screening :
- Acute Toxicity : Determine LD₅₀ in mice (OECD 423).
- Subchronic Studies : 28-day repeated dosing with histopathology .
Advanced: How to troubleshoot low crystallinity during X-ray analysis?
Methodological Answer:
- Crystallization Conditions : Screen solvents (e.g., DCM/hexane) and use slow evaporation at 4°C .
- Data Collection : Optimize with Mo-Kα radiation (λ = 0.71073 Å) and SHELXL refinement (data-to-parameter ratio > 15) .
- Disorder Handling : Apply restraints to overlapping atoms (e.g., ethoxyphenyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
